molecular formula C4H5N3O3 B13801181 4-Pyrimidinol,1,6-dihydro-5-nitro-

4-Pyrimidinol,1,6-dihydro-5-nitro-

Cat. No.: B13801181
M. Wt: 143.10 g/mol
InChI Key: MRIWSMWBGXUUDZ-UHFFFAOYSA-N
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Description

4-Pyrimidinol,1,6-dihydro-5-nitro- is a heterocyclic compound with the molecular formula C4H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol,1,6-dihydro-5-nitro- typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4-hydroxypyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinol,1,6-dihydro-5-nitro- may involve continuous flow nitration processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol,1,6-dihydro-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pyrimidinol,1,6-dihydro-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol,1,6-dihydro-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

4-Pyrimidinol,1,6-dihydro-5-nitro- can be compared with other similar compounds such as:

The uniqueness of 4-Pyrimidinol,1,6-dihydro-5-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

5-nitro-1,4-dihydropyrimidin-6-ol

InChI

InChI=1S/C4H5N3O3/c8-4-3(7(9)10)1-5-2-6-4/h2,8H,1H2,(H,5,6)

InChI Key

MRIWSMWBGXUUDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(NC=N1)O)[N+](=O)[O-]

Origin of Product

United States

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